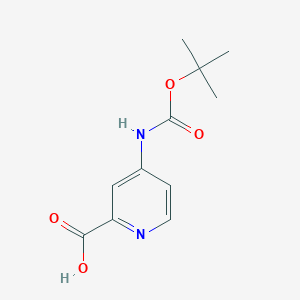

4-(Tert-butoxycarbonylamino)picolinic acid

Description

BenchChem offers high-quality 4-(Tert-butoxycarbonylamino)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butoxycarbonylamino)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNGMBRXAOOPEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159981-87-9 | |

| Record name | 4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Boc-amino)picolinic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(Boc-amino)picolinic acid, a key building block in modern medicinal chemistry and organic synthesis. From its fundamental physicochemical properties to its applications in the development of novel therapeutics, this document serves as a technical resource for professionals in the field.

Core Molecular Attributes of 4-(Boc-amino)picolinic Acid

4-(Boc-amino)picolinic acid, systematically named 4-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid, is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid at the 2-position.[1] The addition of a Boc-protected amine group at the 4-position enhances its utility as a versatile synthetic intermediate.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its primary function is to prevent the amine from participating in unwanted side reactions during a chemical transformation. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal choice for multi-step synthetic sequences.

Chemical Structure and Molecular Formula

The chemical structure of 4-(Boc-amino)picolinic acid consists of a pyridine ring with a carboxylic acid group at the 2-position and a Boc-protected amine at the 4-position.

Molecular Formula: C₁₁H₁₄N₂O₄[2]

Below is a 2D representation of the molecular structure:

Caption: 2D structure of 4-(Boc-amino)picolinic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Boc-amino)picolinic acid is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 238.24 g/mol | [2] |

| CAS Number | 1159981-87-9 | [2] |

| Appearance | Off-white solid | [2] |

| Purity | Typically ≥96% | [2] |

| InChI Key | NYNGMBRXAOOPEY-UHFFFAOYSA-N | [2] |

For comparison, the parent compound, 4-aminopicolinic acid, has a molecular weight of 138.12 g/mol and a molecular formula of C₆H₆N₂O₂.[3][4]

Synthesis and Characterization

The synthesis of 4-(Boc-amino)picolinic acid typically involves the protection of the amino group of 4-aminopicolinic acid. A general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis commences with the readily available 4-aminopicolinic acid. The protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.

Caption: General workflow for the synthesis of 4-(Boc-amino)picolinic acid.

Experimental Protocol: Boc Protection of 4-Aminopicolinic Acid

The following is a representative experimental protocol for the synthesis of 4-(Boc-amino)picolinic acid.

Materials:

-

4-Aminopicolinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Aqueous acid (e.g., 1M HCl) for workup

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 4-aminopicolinic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add the base (e.g., triethylamine) to the solution.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure 4-(Boc-amino)picolinic acid.

Causality Behind Experimental Choices:

-

The choice of a non-protic solvent like DCM or THF is crucial to prevent unwanted reactions with the Boc anhydride.

-

The base is necessary to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.

-

Acidic workup is performed to protonate any unreacted starting material and the carboxylate, facilitating its separation from the desired product during extraction.

Characterization

The identity and purity of the synthesized 4-(Boc-amino)picolinic acid should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the Boc group (a characteristic singlet at ~1.5 ppm in ¹H NMR) and the correct substitution pattern on the pyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the calculated molecular weight of 238.24 g/mol .

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the N-H stretch of the carbamate, the C=O stretch of the carbamate and carboxylic acid, and the aromatic C-H and C=C stretches.

Applications in Research and Drug Discovery

4-(Boc-amino)picolinic acid is a valuable building block in several areas of chemical research and development, primarily due to its bifunctional nature. The carboxylic acid and the protected amine allow for sequential and regioselective modifications.

Peptide Synthesis and Peptidomimetics

The carboxylic acid moiety can be activated and coupled with amines to form amide bonds, a fundamental reaction in peptide synthesis. The Boc-protected amine allows for the incorporation of the picolinic acid scaffold into a peptide chain. Subsequent deprotection of the Boc group reveals a free amine that can be further elaborated.

Linker Chemistry for Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, 4-(Boc-amino)picolinic acid can be utilized as a component of a linker system in antibody-drug conjugates. The picolinic acid core can be attached to the antibody, and after deprotection, the amino group can be used to conjugate a cytotoxic payload.

Synthesis of Heterocyclic Scaffolds

The functional groups on 4-(Boc-amino)picolinic acid make it a versatile starting material for the synthesis of more complex heterocyclic systems. The carboxylic acid can be converted into other functional groups, and the amine, after deprotection, can participate in cyclization reactions.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 4-(Boc-amino)picolinic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

4-(Boc-amino)picolinic acid is a synthetically versatile molecule with significant applications in medicinal chemistry and organic synthesis. Its well-defined structure and the orthogonal reactivity of its functional groups make it an invaluable tool for researchers and scientists in the development of novel chemical entities. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering professionals to effectively utilize this important chemical building block.

References

-

Picolinic acid - Wikipedia . Wikipedia. [Link]

Sources

Technical Monograph: 4-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic Acid

Topic: 4-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid synonyms Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.

Identity, Verification, and Synthetic Utility of a Critical Picolinic Scaffold

Executive Summary

4-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid (CAS: 129611-02-7) is a high-value heterocyclic building block used extensively in the synthesis of peptidomimetics, metallo-pharmaceuticals, and PROTAC linkers. Its dual functionality—a manipulatable carboxylic acid at the C2 position and a Boc-protected amine at the C4 position—makes it a linchpin in orthogonal protection strategies.

This guide addresses a frequent failure mode in drug development: nomenclature ambiguity . Due to the complex numbering of pyridine derivatives, this molecule is often confused with its regioisomers (isonicotinic derivatives) or homologs (aminomethyl derivatives). This document provides a definitive synonym reference, structural verification protocols, and handling guidelines to ensure experimental integrity.

Nomenclature & Identity Verification

The primary source of error when sourcing or documenting this compound is the interchangeability of trivial and systematic names. The table below consolidates valid identifiers to streamline database searching and procurement.

Table 1: Validated Synonyms and Identifiers

| Category | Identifier / Synonym | Notes |

| Common Trivial Name | 4-(Boc-amino)picolinic acid | "Picolinic" implies pyridine-2-carboxylic acid.[1][2][3][4][5] Most common vendor name. |

| IUPAC Name | 4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | Systematic and unambiguous. |

| Alternative Systematic | 2-Pyridinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]- | Used in CAS indexing. |

| Inverted Name | 4-(tert-Butoxycarbonylamino)-2-pyridinecarboxylic acid | Common in patent literature. |

| CAS Registry Number | 129611-02-7 | Primary Key. Do not confuse with 260970-57-8 (aminomethyl homolog). |

| Molecular Formula | C₁₁H₁₄N₂O₄ | MW: 238.24 g/mol |

Structural Visualization

The following diagram illustrates the core structural components and the numbering scheme that dictates its nomenclature.

Figure 1: Structural decomposition of the target molecule. The "Picolinic" designation rigidly fixes the carboxylic acid at position 2, distinguishing it from Nicotinic (3) and Isonicotinic (4) acids.

Structural Integrity: The "Regioisomer Trap"

In high-throughput synthesis, a common error involves substituting the target with its isomers or homologs. This section details how to distinguish these "imposters" using analytical data.

The Critical Distinction: Picolinic vs. Isonicotinic[6]

-

Target (Picolinic): Carboxyl at C2.[3][4] Nitrogen is adjacent to the acid.[3][4][6]

-

Imposter (Isonicotinic): Carboxyl at C4.[7] Often called 2-(Boc-amino)isonicotinic acid (CAS 214472-06-7).

The Homolog Trap

Researchers frequently confuse 4-(Boc-amino) with 4-(Boc-aminomethyl) .

-

Target: -NH-Boc attached directly to the ring. (CAS 129611-02-7).

-

Homolog: -CH₂-NH-Boc attached to the ring.[6] (CAS 260970-57-8).[1][8]

-

Consequence: The homolog introduces an extra methylene group, destroying the conjugation of the amine with the pyridine ring and altering the vector of the substituent in Structure-Activity Relationship (SAR) studies.

Analytical Verification (Self-Validating Protocol)

To verify you have the correct isomer, check the 1H NMR coupling constants :

-

C2-COOH (Target): You will observe a distinct singlet or doublet (depending on C6 substitution) for the C3 proton around 8.0–8.5 ppm, heavily deshielded by the adjacent acid and ring nitrogen.

-

C4-COOH (Imposter): The symmetry of the isonicotinic core often yields a simpler splitting pattern (two doublets if C2-substituted) that differs significantly from the picolinic pattern.

Synthetic Utility & Workflow

This scaffold is primarily used as an "N-capped" amino acid mimic. The pyridine nitrogen provides unique hydrogen-bonding capabilities and metal chelation properties (e.g., Zinc binding in metalloprotease inhibitors) that phenyl analogues lack.

Figure 2: Synthetic workflow. Path A represents standard peptidomimetic synthesis. Path B highlights the scaffold's utility in fragment-based drug discovery (FBDD) for metallo-enzymes.

Experimental Protocol: Boc-Protection of 4-Aminopicolinic Acid

If the commercial building block is unavailable or cost-prohibitive, it can be synthesized from 4-amino-2-pyridinecarboxylic acid.

Objective: Selective protection of the exocyclic amine without esterifying the carboxylic acid.

Reagents

-

Substrate: 4-Amino-2-pyridinecarboxylic acid (4-Aminopicolinic acid).

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O).

-

Base: Sodium Hydroxide (NaOH) or Triethylamine (TEA).

-

Solvent: 1:1 Dioxane/Water or THF/Water.

Step-by-Step Methodology

-

Dissolution (pH Control): Suspend 4-aminopicolinic acid (1.0 equiv) in a 1:1 mixture of Dioxane/H₂O. Add 1N NaOH (1.1 equiv) dropwise.

-

Expert Insight: The starting material is zwitterionic. The base is required to solubilize the amino acid and ensure the amine is nucleophilic (unprotonated).

-

-

Addition: Cool the solution to 0°C. Add Boc₂O (1.2 equiv) dissolved in a minimal amount of dioxane dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

-

Monitoring: Monitor by LC-MS. The product peak (M+1 ≈ 239) should appear, and the starting material (M+1 ≈ 139) should disappear.

-

-

Workup (Critical Step):

-

Evaporate the dioxane under reduced pressure.

-

Acidify the remaining aqueous layer carefully with 1N HCl to pH 3–4.

-

Why: This protonates the carboxylate (forming the free acid) but keeps the Boc group stable (Boc is acid-labile but stable at pH 3–4 for short periods).

-

-

Isolation: The product often precipitates as a white solid upon acidification. Filter, wash with cold water, and dry in vacuo. If no precipitate forms, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Yield & Characterization

-

Typical Yield: 75–85%.

-

Appearance: White to off-white powder.

-

Storage: 2–8°C, desiccated.

References

-

ChemicalBook. (n.d.). 4-(Boc-aminomethyl)pyridine-2-carboxylic acid synthesis. Retrieved from (Note: Used for comparative homolog data).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129611-02-7. Retrieved from .

-

Selleck Chemicals. (2024). Isonicotinic acid (Isomer comparison). Retrieved from .

-

University of Valladolid. (2014). Picolinic and Isonicotinic Acids - UVaDOC. Retrieved from .

-

Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid (Related scaffold applications). Retrieved from .

Sources

- 1. 4-(boc-aminomethyl)pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 8. 4-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid;CAS No.:260970-57-8 [chemshuttle.com]

Technical Monograph: Solubility & Handling of 4-(Boc-amino)picolinic acid

[1][2]

Executive Summary

4-(Boc-amino)picolinic acid is a bifunctional pyridine intermediate used primarily in peptidomimetic drug design and metallo-organic ligand synthesis.[1][2] Its solubility behavior is governed by a "solubility switch" mechanism: the lipophilic tert-butyloxycarbonyl (Boc) group masks the polarity of the amine, while the picolinic acid moiety retains pH-dependent aqueous solubility.[2]

-

Primary Solvent Class: Polar Aprotic (DMSO, DMF) – Ideal for coupling reactions.[2][3]

-

Extraction Solvent: Chlorinated solvents (DCM, CHCl₃) or Esters (Ethyl Acetate) – Effective only at acidic pH.[2][3]

-

Aqueous Solubility: pH-dependent.[1][2] Insoluble at pH < 5; Soluble at pH > 8 (as a carboxylate salt).[2][3]

Physicochemical Basis of Solubility[2]

To manipulate this compound effectively, one must understand the competition between its functional groups.[2][3]

| Feature | Chemical Moiety | Effect on Solubility |

| Hydrophobic Masking | tert-Butyl carbamate (Boc) | Drastically reduces water solubility compared to the parent 4-aminopicolinic acid.[1][2] Increases affinity for DCM and EtOAc.[2][3] |

| Acidic Head | Carboxylic Acid (C2 position) | Provides a "pH handle."[2][3] pKa ≈ 4.5–5.[2][3]0. Allows dissolution in basic aqueous media (NaHCO₃, NaOH).[2][3] |

| Weak Base | Pyridine Nitrogen | The electron-withdrawing effect of the carboxyl group and the carbamate reduces the basicity of the pyridine nitrogen compared to pyridine itself.[2][3] Protonation is possible but risky due to Boc acid-lability.[1][2] |

Structural Logic

Unlike the parent 4-aminopicolinic acid , which is zwitterionic and water-soluble, the Boc-protected variant behaves as a lipophilic organic acid.[1][2] The Boc group disrupts the potential for strong intermolecular hydrogen bonding lattices often seen in amino acids, generally improving solubility in organic solvents.[2][3]

Solubility Compatibility Matrix

The following data summarizes the compound's behavior at 25°C.

Organic Solvents

| Solvent Class | Solvent | Solubility Rating | Application |

| Polar Aprotic | DMF, DMSO, NMP | High (>100 mg/mL) | Recommended. Standard solvents for HATU/EDC coupling reactions.[1][2] |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Excellent for liquid-liquid extraction and column chromatography loading.[1][3] |

| Esters | Ethyl Acetate | Moderate to High | Good for workup/extraction.[1][2][3] May require warming for saturation.[2][3] |

| Alcohols | Methanol, Ethanol | Moderate | Soluble, but avoid if esterification side-reactions are a concern during prolonged storage.[1][2][3] |

| Ethers | Diethyl Ether, MTBE | Low / Insoluble | Used as anti-solvents to precipitate the product from concentrated DCM/DMF solutions.[2][3] |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Strictly used for washing solids or inducing precipitation.[2][3] |

Aqueous Media (pH Dependent)

| Aqueous Condition | Solubility | Mechanism |

| Acidic (0.1 M HCl) | Insoluble | Molecule exists as free acid (uncharged).[1][2] Precipitates out. |

| Neutral (Water) | Very Low | Hydrophobic Boc group dominates.[2][3] |

| Basic (Sat. NaHCO₃) | Soluble | Deprotonation of COOH → COO⁻Na⁺.[2][3] Forms a water-soluble salt.[1][2] |

| Strong Base (1M NaOH) | Soluble | Caution: Prolonged exposure may hydrolyze the Boc group or the methyl ester if present.[2][3] |

Experimental Protocols

Protocol A: Dissolution for Solid-Phase Peptide Synthesis (SPPS)

Context: Preparing the building block for coupling to a resin-bound amine.[1][2]

-

Calculate: Weigh the required amount of 4-(Boc-amino)picolinic acid (typically 3–5 equivalents relative to resin loading).[1][2]

-

Solvent Choice: Use DMF (N,N-Dimethylformamide) .[2][3][4] It provides the highest solubility and kinetics for acylation.[2][3]

-

Activation: Add the coupling reagent (e.g., HATU or HBTU) before adding the base (DIEA/NMM) to prevent premature racemization or side reactions, although racemization is less of a concern for picolinic acids compared to chiral amino acids.[2][3]

Protocol B: The "pH Swing" Purification (Self-Validating)

Context: Removing non-acidic impurities (e.g., unreacted reagents) without column chromatography.[1]

This protocol relies on the compound's ability to switch between organic-soluble and water-soluble states.[1][2]

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

-

Basic Extraction (The Switch): Extract the organic layer with Saturated Aqueous NaHCO₃ (2x).[2][3]

-

Wash: Wash the combined aqueous extracts with fresh EtOAc (1x) to remove trapped lipophilic impurities.

-

Acidification (The Return): Cool the aqueous phase to 0°C. Slowly acidify with 10% Citric Acid or 1M HCl to pH ~3–4.

-

Recovery: Extract the cloudy aqueous mixture with DCM or EtOAc (3x). Dry the organic layer (Na₂SO₄) and concentrate.[2][3][4][5]

Visualizing the Solubility Logic

The following diagram illustrates the chemical species changes that dictate solubility during the extraction process.

Figure 1: The "pH Swing" mechanism.[2][3] The compound moves between phases based on the protonation state of the carboxylic acid.[2][3]

Stability & Troubleshooting

Acid Sensitivity (Boc Lability)

While the picolinic acid core is robust, the carbamate (Boc) is acid-labile.[2]

-

Danger Zone: Avoid dissolving in alcohols containing HCl or using TFA (Trifluoroacetic acid) unless deprotection is intended.[2][3]

-

Spontaneous Deprotection: In highly acidic aqueous solutions (pH < 1), the Boc group may cleave over time, yielding the water-soluble 4-aminopicolinic acid, which will be lost in the aqueous waste during extraction.[2] Always use weak acids (Citric acid) or dilute HCl for acidification. [3]

Aggregation

If the compound forms a gel in DCM:

References

-

Sigma-Aldrich. 4-(tert-butoxycarbonylamino)picolinic acid Product Page. (CAS 1159981-87-9).[1][2][6] Retrieved from .[1][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 59803546, 4-(4-Aminophenoxy)picolinic acid (Structural Analog Data). Retrieved from .[2][3]

-

BenchChem. The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group. Retrieved from .[2][3]

-

Bordwell, F.G. pKa Table in DMSO and Water. Organic Chemistry Data. Retrieved from .[2][3]

Sources

- 1. 4-(4-Aminophenoxy)picolinic acid | C12H10N2O3 | CID 59803546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. irl.umsl.edu [irl.umsl.edu]

- 6. 4-(tert-butoxycarbonylamino)picolinic acid | 1159981-87-9 [sigmaaldrich.com]

Methodological & Application

protocol for Boc protection of 2-pyridinecarboxylic acid derivatives

Application Note: Protocol for Boc Protection of 2-Pyridinecarboxylic Acid Derivatives

Abstract & Strategic Overview

The protection of amino-functionalized 2-pyridinecarboxylic acid (picolinic acid) derivatives with a tert-butyloxycarbonyl (Boc) group is a frequent yet deceptive challenge in medicinal chemistry. Unlike standard aliphatic amines, these substrates present a "perfect storm" of synthetic difficulties:

-

Zwitterionic Solubility: The coexistence of a basic pyridine nitrogen/amine and an acidic carboxylate renders them insoluble in most organic solvents.

-

Nucleophilicity Gradient: The electron-deficient pyridine ring significantly reduces the nucleophilicity of ring-attached amines (e.g., 6-aminopicolinic acid), often necessitating forcing conditions that lead to side reactions.

-

Bis-Boc Formation: For 2-aminopyridines, the formation of chemically stable bis-Boc species (

) is a common thermodynamic trap.

This guide provides three distinct protocols tailored to the specific electronic and steric nature of the substrate, ensuring high yield and purity.

Mechanistic Insight & Decision Logic

Before selecting a protocol, you must classify your substrate. The reaction pathway depends entirely on the nucleophilicity of the amine and the solubility of the zwitterion.

Substrate Classification

-

Class A: Exocyclic Amines (e.g., 4-(aminomethyl)pyridine-2-carboxylic acid).

-

Behavior: Resembles standard amino acids. Good nucleophilicity.

-

Challenge: Solubility (Zwitterion).

-

-

Class B: Aminopyridines (e.g., 6-aminopyridine-2-carboxylic acid).

-

Behavior: Poor nucleophile due to resonance delocalization into the pyridine ring.

-

Challenge: Requires catalysis (DMAP); prone to bis-protection.

-

-

Class C: Reduced Pyridines (e.g., Piperidine-2-carboxylic acid / Pipecolic acid).

-

Behavior: Secondary aliphatic amine.[1] High nucleophilicity.

-

Challenge: Steric hindrance if substituted.

-

Decision Tree (DOT Visualization)

Figure 1: Decision matrix for selecting the optimal Boc-protection strategy based on substrate electronics and solubility.

Experimental Protocols

Protocol A: Standard Aqueous (Schotten-Baumann)

Best for: Class A (Exocyclic amines) and Class C (Pipecolic acid derivatives).

Theory: The base (NaOH) deprotonates the carboxylic acid, solubilizing the molecule as a carboxylate salt in the aqueous phase. The amine remains nucleophilic and attacks the Boc anhydride.

Reagents:

-

Substrate (1.0 equiv)

- (1.1 – 1.5 equiv)

-

NaOH or

(2.0 – 2.5 equiv) -

Solvent: 1:1 Mixture of Water and 1,4-Dioxane (or THF)

Step-by-Step:

-

Dissolution: In a round-bottom flask, suspend the substrate in water (

). -

Basification: Add 1N NaOH dropwise until the solution becomes clear (pH ~10-11). The substrate is now a soluble carboxylate.

-

Addition: Dilute with an equal volume of 1,4-Dioxane. Add

(dissolved in a minimal amount of dioxane) dropwise at 0°C. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Self-Validation: The pH will drop as HF/Carbonic acid forms. Maintain pH >9 by adding small aliquots of base if necessary.[2]

-

-

Workup (Critical):

-

Wash the basic aqueous layer with

( -

Acidification: Cool the aqueous layer to 0°C. Carefully acidify with 1N HCl or citric acid to pH 3–4 (the isoelectric point).

-

Outcome: The product should precipitate as a white solid. Filter and dry.[1][3]

-

Troubleshooting: If no precipitate forms (common with highly polar pyridines), extract the acidic aqueous layer with n-Butanol or DCM:Isopropanol (3:1) .

-

Protocol B: DMAP-Catalyzed Organic Method

Best for: Class B (6-aminopicolinic acid) and sterically hindered amines.

Theory: Aromatic amines on the pyridine ring are poor nucleophiles. DMAP acts as a nucleophilic catalyst, attacking

Reagents:

-

Substrate (1.0 equiv)

- (2.0 – 3.0 equiv)

-

DMAP (0.1 – 0.5 equiv)

-

Triethylamine (

) (2.0 equiv) -

Solvent: Anhydrous DCM or DMF (if solubility is poor)

Step-by-Step:

-

Setup: Dissolve substrate and

in anhydrous DCM under inert atmosphere ( -

Addition: Add

slowly. -

Reaction: Stir at RT for 16–24 hours. If conversion is low (check LCMS), heat to reflux (40°C).

-

Bis-Boc Management:

-

Check: LCMS will likely show a mixture of Mono-Boc (

) and Bis-Boc ( -

Correction: If Bis-Boc is major, treat the crude mixture with TFA (3 equiv) in DCM for 30 minutes at 0°C, or use

in MeOH at reflux for 1 hour. This selectively cleaves the "loose" second Boc group while keeping the primary Boc intact.

-

-

Workup:

-

Wash with 10% citric acid (removes DMAP/TEA).

-

Wash with Brine.[3]

-

Dry over

and concentrate.

-

Protocol C: The "One-Pot" Silylation (Transient Protection)

Best for: Highly insoluble zwitterions that fail Protocol A.

Theory: Silylating the carboxylic acid and the amine temporarily breaks the zwitterionic lattice, making the molecule soluble in organic solvents (DCM). The silyl-amine is highly reactive toward

Step-by-Step:

-

Suspend substrate in dry DCM.

-

Add TMSCl (2.2 equiv) and DIPEA (2.5 equiv). Reflux for 1–2 hours until a clear solution forms (formation of silyl ester and silyl amine).

-

Cool to 0°C. Add

(1.1 equiv). -

Stir at RT for 3 hours.

-

Quench: Add MeOH (cleaves silyl ester/amine) and stir for 30 mins.

-

Workup: Evaporate solvents. Partition residue between aqueous base (pH 10) and ether (wash). Acidify aqueous layer to pH 3 and extract with DCM/IPA.

Quantitative Data & Troubleshooting

| Parameter | Protocol A (Aqueous) | Protocol B (DMAP) | Protocol C (Silyl) |

| Target Substrate | Exocyclic Amines / Pipecolic | Aminopyridines (Aromatic) | Insoluble Amino Acids |

| Typical Yield | 85 – 95% | 60 – 80% | 75 – 90% |

| Major Impurity | Unreacted SM (if pH drifts) | Bis-Boc Product | Silyl byproducts |

| Solubility Req. | Water soluble at pH 10 | Soluble in DCM/DMF | Soluble in DCM after TMSCl |

| Key Risk | Isoelectric precipitation failure | Over-reaction ( | Moisture sensitivity |

Self-Validating The Workup (The "pH Trap"): For pyridine carboxylic acids, the workup is the most common point of failure.

-

Too Acidic (pH < 2): The pyridine ring nitrogen protonates (

). The molecule becomes a dicationic salt and stays in the water. Yield = 0%. -

Too Basic (pH > 5): The carboxylic acid deprotonates (

). The molecule stays in the water. Yield = 0%. -

Target: You must hit the Isoelectric Point (pI) , typically pH 3.5 – 4.0 . Use a calibrated pH meter, not just paper.

References

-

General Mechanism & DMAP Catalysis

-

Selective Mono-Protection Strategies

-

Hernández, J.G., et al. "General Method for Selective Mono-Boc Protection of Diamines." J. Mex. Chem. Soc. 2012. Link

-

-

Boc Protection of 2-Aminopyridines (Bis-Boc Issues)

-

Common Organic Chemistry. "Boc Protection Mechanism (Boc2O + DMAP)." Link

-

-

Workup of Water-Soluble Carboxylic Acids

-

Silylation Protocol (Transient Protection)

-

Sigma-Aldrich. "Protocol for Amino Acid Protection via TMS-Ester." (Adapted from general amino acid protocols). Link

-

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. sciforum.net [sciforum.net]

- 3. benchchem.com [benchchem.com]

- 4. reddit.com [reddit.com]

- 5. chemimpex.com [chemimpex.com]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. redalyc.org [redalyc.org]

- 9. researchgate.net [researchgate.net]

4-(Boc-amino)picolinic acid as a ligand for transition metal coordination

An In-Depth Technical Guide to 4-(Boc-amino)picolinic Acid as a Ligand for Transition Metal Coordination

Authored by a Senior Application Scientist

This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and materials scientists interested in the coordination chemistry of 4-(tert-butoxycarbonyl-amino)picolinic acid. We will explore its synthesis, coordination behavior, and the applications of its transition metal complexes, underpinned by field-proven insights and detailed experimental methodologies.

Introduction: A Ligand of Strategic Importance

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are foundational building blocks in coordination chemistry.[1][2] Their ability to act as bidentate chelating agents, coordinating through the pyridine nitrogen and the carboxylate oxygen, allows them to form stable complexes with a wide range of transition metals.[2][3] These complexes are at the forefront of research in areas as diverse as catalysis, medicine, and materials science.[4][5][6]

The strategic introduction of a 4-amino substituent, protected by a tert-butoxycarbonyl (Boc) group, transforms the simple picolinic acid scaffold into a highly versatile and tunable ligand. The Boc group serves two primary functions:

-

Electronic Modulation : It alters the electron density of the pyridine ring, influencing the stability, redox properties, and reactivity of the resulting metal complexes.

-

Synthetic Utility : The Boc group is a robust protecting group, stable under a variety of conditions but readily removable with mild acid.[7][8][9] This provides a crucial synthetic handle for further functionalization, enabling the conjugation of the ligand-metal complex to other molecules, such as peptides or targeting moieties, a key strategy in drug development.[10]

This guide provides the technical foundation for leveraging 4-(Boc-amino)picolinic acid in the synthesis of novel transition metal complexes with tailored properties.

Ligand Synthesis Pathway

The synthesis of 4-(Boc-amino)picolinic acid is a multi-step process that begins with a commercially available precursor, picolinic acid. The most common route involves the synthesis of 4-aminopicolinic acid, followed by the protection of the amino group.[11][12]

The key steps are:

-

N-Oxidation : Picolinic acid is first converted to picolinic acid N-oxide.

-

Nitration : The N-oxide is nitrated, directing the nitro group to the 4-position to yield 4-nitropicolinic acid N-oxide.[11]

-

Reduction : The nitro group is then reduced to an amino group, typically via catalytic hydrogenation, to produce 4-aminopicolinic acid.[11]

-

Boc Protection : The final step is the reaction of 4-aminopicolinic acid with di-tert-butyl dicarbonate (Boc)₂O to protect the exocyclic amine, yielding the target ligand.[8]

Coordination Chemistry and Structural Aspects

Like its parent compound, 4-(Boc-amino)picolinic acid primarily functions as a bidentate, N,O-chelating ligand.[3] Upon deprotonation of the carboxylic acid, the ligand forms a stable five-membered chelate ring with a transition metal ion. This coordination mode is highly favorable and has been observed in numerous crystal structures of related picolinate complexes.[3][13]

The general coordination can be represented as follows:

The steric bulk of the tert-butyl group in the Boc substituent is positioned away from the coordination sphere and generally does not interfere with complex formation. The electronic effect of the 4-(Boc-amino) group, being an electron-donating group, can increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds compared to unsubstituted picolinic acid.

Application Notes: Harnessing the Potential of Coordinated Complexes

The transition metal complexes derived from 4-(Boc-amino)picolinic acid are promising candidates for a variety of applications, leveraging the unique properties endowed by the metal center.

-

Medicinal Chemistry and Drug Development : Transition metal complexes offer unique geometries and mechanisms of action not readily accessible to organic molecules.[14][15] Complexes of picolinic acid derivatives have been investigated for their ability to interact with and cleave DNA, making them potential artificial nucleases for anticancer therapy.[16][17] The Boc-amino group provides a site for bioconjugation after deprotection, allowing the metal complex to be attached to targeting vectors. Furthermore, metal complexes are being explored for anti-inflammatory and antimicrobial applications.[15][18][19]

-

Homogeneous Catalysis : Metal complexes are workhorses in catalysis. Picolinate-type ligands can support various transition metals in oxidation and C-C bond formation reactions.[20] For instance, complexes of molybdenum and vanadium with amino acid-derived ligands have shown excellent activity in the epoxidation of alkenes.[21][22] The electronic tunability afforded by the 4-substituent can be used to optimize catalytic efficiency.

-

Materials Science : The coordination of this ligand to metal ions can lead to the formation of colored materials and coordination polymers with interesting structural and photophysical properties.[23] These materials could find use as pigments, sensors, or in electronic devices.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and characterization of transition metal complexes using 4-(Boc-amino)picolinic acid.

Protocol 1: Synthesis of a Divalent Metal Complex [M(4-Boc-amino-pic)₂]

This protocol describes a general procedure for synthesizing a neutral complex with a divalent transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)).

Materials:

-

4-(Boc-amino)picolinic acid (1 equivalent)

-

Metal(II) salt (e.g., chloride, acetate, or perchlorate) (0.5 equivalents)

-

Ethanol or Methanol (Anhydrous)

-

Triethylamine (or other suitable base, 1 equivalent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Ligand Dissolution : Dissolve 4-(Boc-amino)picolinic acid (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask. Gentle warming may be required.

-

Deprotonation : Add triethylamine (1.0 mmol) to the solution to deprotonate the carboxylic acid. Stir for 10 minutes at room temperature. Causality: Deprotonation is necessary to form the picolinate anion, which is the active form of the ligand for coordination.

-

Metal Salt Addition : In a separate beaker, dissolve the metal(II) salt (0.5 mmol) in a minimum amount of ethanol (5-10 mL). Add this solution dropwise to the stirring ligand solution.

-

Reaction : Upon addition of the metal salt, a color change or precipitation may be observed. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Causality: Heating provides the activation energy needed to ensure complete complex formation and can improve the crystallinity of the product.

-

Isolation : Cool the reaction mixture to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification : Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted starting materials and then with diethyl ether (2 x 5 mL) to aid in drying.

-

Drying : Dry the resulting complex under vacuum to a constant weight.

Protocol 2: Characterization of the Metal Complex

A multi-technique approach is essential for unambiguous characterization.

-

Infrared (IR) Spectroscopy : Compare the spectrum of the complex with that of the free ligand. Coordination is confirmed by a significant shift of the C=O stretching frequency of the carboxylate group to a lower wavenumber.[3]

-

UV-Visible Spectroscopy : Dissolve the complex in a suitable solvent (e.g., DMSO, CH₃CN). The electronic spectra will reveal d-d transitions for colored complexes (like Co(II), Ni(II), Cu(II)), which are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).[24]

-

¹H and ¹³C NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II)), NMR provides detailed structural information in solution. Coordination will cause shifts in the signals of the pyridine ring protons and carbons.[25]

-

Mass Spectrometry (ESI-MS) : Confirms the molecular weight of the complex and provides evidence of its composition.[13]

-

Magnetic Susceptibility : For paramagnetic complexes, this measurement helps determine the number of unpaired electrons and provides strong evidence for the metal's oxidation state and coordination geometry.[3][24]

-

X-ray Crystallography : The definitive method for determining the solid-state structure, including bond lengths, bond angles, and overall coordination geometry.[1][23]

Data Presentation

Quantitative data should be systematically tabulated for clear interpretation and comparison.

Table 1: Physicochemical Properties of 4-(Boc-amino)picolinic Acid

| Property | Value |

| Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol [26] |

| Appearance | White to off-white solid |

| Melting Point | Varies by purity |

| Solubility | Soluble in MeOH, EtOH, DMSO, DMF |

| CAS Number | 260970-57-8 (for methyl ester derivative) |

Table 2: Representative Spectroscopic Data for a [M(4-Boc-amino-pic)₂] Complex

| Technique | Free Ligand (Expected ν/λ) | Metal Complex (Expected ν/λ) | Interpretation of Change |

| FT-IR (ν C=O) | ~1720 cm⁻¹ (acid) | ~1630-1650 cm⁻¹ (asymmetric stretch) | Confirms deprotonation and coordination of the carboxylate group.[3] |

| FT-IR (ν C=N) | ~1590 cm⁻¹ | Shift to higher or lower frequency | Indicates coordination of the pyridine nitrogen. |

| UV-Vis (d-d) | N/A | 500-700 nm (for Co(II), Ni(II)) | Corresponds to electronic transitions within the metal d-orbitals; indicative of geometry.[13][24] |

Conclusion

4-(Boc-amino)picolinic acid is a strategically designed ligand that combines the reliable N,O-bidentate chelation of the picolinate core with the synthetic flexibility of a Boc-protected amine. This combination makes it an exceptionally valuable tool for developing novel transition metal complexes with tailored functions. The protocols and data presented herein provide a comprehensive starting point for researchers to explore the rich coordination chemistry of this ligand and to pioneer its application in catalysis, medicine, and materials science.

References

- Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. (2016, April 15). International Journal of Pharmaceutical Sciences and Research.

- Gharagozlou, M. (2011). A New Method for Synthesis of Colored Transition Metal Complexes with Dipicolinic Acid Ligand Using Amino Acid. Journal of Color Science and Technology, 5(2), 87-93.

- Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Pyridinecarbothioamide Ligands. Benchchem.

- Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. (2026, February 19). Der Pharma Chemica.

- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medicinal Chemistry.

- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.

- BOC Protection and Deprotection. (2021, February 8). J&K Scientific LLC.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Peptide Synthesis.

- The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group. Benchchem.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform

- mixed ligand complexes of transition metal chelates of picolinic acid, quinaldinic acid and 1- nitroso-2-naphthol with 8-hydroxyquinoline. Jetir.Org.

- Bawa, R. A., et al. (2012, April 25). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes.

- 4-Aminopicolinic acid. CymitQuimica.

- Black, D. StC., et al. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC.

- Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. (2014, May 22). PubMed.

- Picolinic acid. Wikipedia.

- Metal Complexes Promoting Catalytic Cleavage of Nucleic Acids — Biochemical Tools and Therapeutics. PMC.

- Metal Complexes for Therapeutic Applic

- Dipicolinic acid, its analogues and derivatives: Aspects of their coordin

- Pharmaceutical Applications of Metal Complexes and Derived M

- 4-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid;CAS No. - ChemShuttle. ChemShuttle.

- Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2025, August 8).

- Vassilev, K., et al. (2013).

- Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions. (2013, April 6). Semantic Scholar.

- Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand. (2010, January 15). PubMed.

- Therapeutic Applications of Transition Metal Complexes. (2012, September 15). IOSR Journal.

- Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7. (2024, February 11). MDPI.

- Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (2018, November 25). Journal of Physical Science.

Sources

- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. sjctni.edu [sjctni.edu]

- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. irl.umsl.edu [irl.umsl.edu]

- 12. 4-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 13. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. iosrjournals.org [iosrjournals.org]

- 16. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metal Complexes Promoting Catalytic Cleavage of Nucleic Acids — Biochemical Tools and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transition Metal Complexes of 4-Aminoantipyrine Derivatives and Their Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial and SOD activities of novel transition metal complexes of pyridine-2,6-dicarboxylic acid containing 4-picoline as auxiliary ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

- 21. Catalytic Activity of Amino Acids-Metal Complexes in Oxidation Reactions [scirp.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. A New Method for Synthesis of Colored Transition Metal Complexes with Dipicolinic Acid Ligand Using Amino Acid [jcst.icrc.ac.ir]

- 24. jps.usm.my [jps.usm.my]

- 25. researchgate.net [researchgate.net]

- 26. 4-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid;CAS No.:260970-57-8 [chemshuttle.com]

coupling conditions for Boc-aminopicolinic acid in peptide chemistry

Application Note: Advanced Coupling Protocols for Boc-Aminopicolinic Acid in Peptide Chemistry

Executive Summary

Boc-aminopicolinic acids (Boc-APA) are critical scaffolds in peptidomimetic drug design, utilized to introduce conformational constraints (e.g.,

-

As the Acylating Agent (Coupling of Boc-APA): The electron-withdrawing pyridine ring enhances the electrophilicity of the carbonyl carbon, but the endocyclic nitrogen can interfere via chelation or sequestration of active esters.

-

As the Nucleophile (Coupling to H-APA-): Once deprotected, the aminopicolinic amine is electronically deactivated (analogous to an electron-deficient aniline), making chain elongation notoriously difficult.

This guide provides field-proven protocols to overcome these barriers, ensuring high yield and purity in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.

Chemical Logic & Mechanistic Insights

The Electronic Landscape

The pyridine ring exerts a strong inductive effect (-I) and mesomeric effect (-M), significantly altering the reactivity compared to standard amino acids.

| Component Role | Electronic Effect | Consequence | Recommended Strategy |

| Carboxyl (Acid) | Carbonyl carbon becomes more electrophilic. | Prone to hydrolysis; Active esters are highly reactive but unstable. | Use HOAt to stabilize the active ester via anchimeric assistance. |

| Amine (Nucleophile) | Lone pair delocalized into the ring. | Requires High-Energy Activation (e.g., Acid Fluorides, Symmetric Anhydrides) of the incoming amino acid. |

The HOAt Advantage

For coupling of Boc-APA, 1-hydroxy-7-azabenzotriazole (HOAt) is superior to HOBt. The pyridine nitrogen in HOAt creates a "pre-organized" complex with the incoming amine (anchimeric assistance), accelerating the reaction rate by up to 10-fold compared to HOBt/HATU alone.

Decision Tree: Reagent Selection

The following flowchart guides the selection of coupling conditions based on the specific challenge (Sterics vs. Electronics).

Detailed Protocols

Protocol A: Coupling of Boc-Aminopicolinic Acid (Carboxyl Activation)

Use this when attaching Boc-APA-OH to a resin or a free amine.

Reagents:

-

Coupling Agent: HATU (0.95 eq relative to Acid)

-

Additive: HOAt (1.0 eq) - Critical for suppressing racemization and boosting rate.

-

Base: DIPEA (2.0 eq) or Collidine (for acid-sensitive resins like Cl-Trt).

-

Solvent: DMF or NMP (anhydrous).

Procedure (SPPS):

-

Dissolution: Dissolve Boc-APA-OH (3.0 eq) and HOAt (3.0 eq) in minimum DMF.

-

Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Shake for 30 seconds (pre-activation). Note: Do not pre-activate longer than 2 mins to avoid guanidinylation.

-

Coupling: Add the mixture to the resin-bound amine.

-

Incubation: Shake at Room Temperature (RT) for 2 hours .

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple using PyBOP/HOAt.

Scientific Rationale: The pre-activation time is minimized because the active ester of picolinic acid is highly reactive and can hydrolyze or rearrange if left too long. HOAt is mandatory to prevent the pyridine nitrogen from sequestering the acyluronium intermediate.

Protocol B: Chain Elongation from Aminopicolinic Acid (Poor Nucleophile)

Use this when coupling the NEXT amino acid TO the deprotected H-APA-Resin.

The Challenge: The amine at the 6- or 3-position is electron-deficient (

Option 1: The "Gold Standard" (Acid Fluoride/Chloride via TFFH or Ghosez) This method generates a highly reactive acyl halide species in situ, capable of acylating even poor nucleophiles like anilines or aminopyridines.

Reagents:

-

Incoming AA: Fmoc-AA-OH or Boc-AA-OH (3-5 eq).

-

Activator: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3-5 eq) OR Ghosez's Reagent.

-

Base: DIPEA (6-10 eq).

-

Solvent: DCM/DMF (1:1) - DCM helps solubilize the acyl halide intermediate.

Procedure:

-

Activation: Dissolve the incoming amino acid and TFFH in DCM/DMF.

-

Base Addition: Add DIPEA. Stir for 5 minutes.

-

Coupling: Add to the H-APA-Resin.

-

Conditions: Reaction requires double coupling (2 x 2 hours). For extremely hindered residues (e.g., Fmoc-Val-OH to H-3-APA-), heat to 50°C (microwave assisted if available: 75°C for 10 min).

Option 2: Symmetric Anhydride (High Concentration) If TFFH is unavailable, use the symmetric anhydride method.

-

React Incoming AA (10 eq) with DIC (5 eq) in DCM for 20 mins.

-

Filter off the urea precipitate (if solution phase) or add the slurry (SPPS).

-

Add DMAP (0.1 eq) as a catalyst.[1] Warning: DMAP increases racemization risk; use only for achiral incoming AAs or if epimerization is acceptable.

Troubleshooting & QC Data

Common Failure Modes:

| Observation | Diagnosis | Corrective Action |

| Incomplete Coupling (Kaiser +) | Deactivated amine (nucleophile). | Switch to Protocol B (Acid Fluoride). Increase temp to 50°C. |

| Low Yield after Cleavage | Boc group instability or diketopiperazine (DKP) formation. | Avoid strong acids during workup. For SPPS, ensure efficient washing of TFA. |

| Mass Spec: M+98 peak | Phosphonium salt formation (BOP/PyBOP side reaction). | Switch to HATU or non-phosphonium reagents. |

| Racemization | Over-activation of chiral incoming AA. | Use Collidine instead of DIPEA; Maintain T < 40°C. |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new high-efficiency peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

-

Li, H., & Jiang, X. (2018). Recent Advances in the Synthesis of Pyridine-2-carboxylic Acid Derivatives. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Boc Protection of 4-Aminopicolinic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the N-Boc protection of 4-aminopicolinic acid. As Senior Application Scientists, we have curated this resource to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your experimental success.

The Boc protection of 4-aminopicolinic acid presents a unique set of challenges due to the molecule's inherent structural and electronic properties. Its zwitterionic nature often leads to poor solubility, while the electron-deficient pyridine ring deactivates the exocyclic amine, making it a less effective nucleophile compared to aliphatic or even other aromatic amines.[1][2] This guide provides a structured approach to overcoming these hurdles and achieving high-yield, clean reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc protection of 4-aminopicolinic acid resulting in a low yield?

Low yields in this reaction are typically traced back to one or more of four key issues:

-

Poor Solubility: 4-aminopicolinic acid is zwitterionic and exhibits poor solubility in many common aprotic organic solvents (e.g., DCM, THF, ACN), leading to a heterogeneous reaction mixture and incomplete conversion.[2]

-

Reduced Nucleophilicity: The amino group at the C4 position is on an electron-deficient pyridine ring, which significantly reduces its nucleophilicity, slowing down the desired reaction with di-tert-butyl dicarbonate ((Boc)₂O).[1][3]

-

Competing Side Reactions: The presence of the carboxylic acid and the pyridine nitrogen introduces pathways for side reactions, such as the formation of mixed anhydrides or N,N-di-Boc products.[2][4][5]

-

Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or catalyst can fail to overcome the activation energy barrier for this challenging substrate.

Q2: What are the most common side reactions I should be aware of?

The primary side reactions include:

-

Mixed Anhydride Formation: The carboxylate can react with (Boc)₂O to form a mixed anhydride. This intermediate can then react with another molecule of 4-aminopicolinic acid to form an amide dimer, consuming your starting material.[2]

-

N,N-di-Boc Formation: Under strongly basic conditions or with a highly active catalyst, a second Boc group can be added to the nitrogen, forming a di-Boc derivative.[4][5]

-

Isocyanate/Urea Formation: Although less common under standard conditions, thermal stress or certain basic conditions can promote the formation of isocyanate intermediates, which can lead to urea byproducts.[5][]

-

O-Acylation: If a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) is used for an extended period, it can potentially catalyze the acylation of any alcohol functions present, though this is not a concern for the starting material itself.[]

Q3: Is a catalyst like 4-dimethylaminopyridine (DMAP) required for this reaction?

While not strictly required, DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, especially for deactivated amines.[7][8][9] It functions by first reacting with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is a much more potent acylating agent than (Boc)₂O itself.[10] However, its use must be controlled (catalytic amounts, 0.1-0.5 eq) as it can also accelerate side reactions like di-Boc formation.[10][11]

Reaction Mechanism with DMAP Catalysis

Caption: DMAP-catalyzed Boc protection workflow.

Troubleshooting Guide: A Symptom-Based Approach

Symptom 1: Reaction is sluggish or fails to proceed; significant starting material remains.

Question: I've mixed my reagents, but TLC/LC-MS analysis shows mostly unreacted 4-aminopicolinic acid even after several hours. What's wrong?

This is the most common issue and points towards problems with either solubility or reactivity.

| Possible Cause | Scientific Explanation | Recommended Solution & Protocol |

| Poor Solubility | 4-aminopicolinic acid is zwitterionic, making it poorly soluble in standard aprotic solvents like DCM or THF. A reaction cannot proceed efficiently in a heterogeneous slurry.[2] | Solution: Switch to a solvent system that can dissolve the zwitterion. The most effective method is to form the salt in situ using an aqueous base. Protocol: Suspend the 4-aminopicolinic acid in a mixture of water and a co-solvent like Dioxane or THF (e.g., 1:1 v/v). Add 1.1 equivalents of NaOH or NaHCO₃ and stir until a clear solution is obtained. Then, add the (Boc)₂O (1.2 eq.) and stir vigorously at room temperature.[][12] |

| Low Nucleophilicity | The electron-withdrawing nature of the pyridine ring deactivates the amino group, making it a poor nucleophile. The reaction requires a strong electrophile or basic conditions to proceed. | Solution 1 (Base): Ensure a suitable base is used. For aqueous systems, NaOH or NaHCO₃ works well. For anhydrous systems, use an organic base like triethylamine (TEA) or DIPEA (2-3 eq.).[13] Solution 2 (Catalyst): Introduce a catalytic amount of DMAP (0.1-0.5 eq.) in an anhydrous solvent like THF, ACN, or DCM.[8][9][14] DMAP dramatically increases the electrophilicity of the Boc-donating species.[10] Caution: Add DMAP slowly as the initial reaction can be exothermic and cause rapid CO₂ evolution.[10] |

| Insufficient Reagent | If the (Boc)₂O is impure or used in a stoichiometric amount, it may be consumed by trace water or side reactions before the starting material is fully converted. | Solution: Use a slight excess of (Boc)₂O (1.2 to 1.5 equivalents) to drive the reaction to completion. |

Symptom 2: The reaction works, but the yield is low and the crude product is a complex mixture.

Question: My starting material is consumed, but I'm getting a low yield of the desired product along with several other spots on my TLC plate. How do I improve selectivity?

This indicates that side reactions are outcompeting the desired N-Boc protection. The key is to adjust conditions to favor the intended pathway.

| Possible Cause | Scientific Explanation | Recommended Solution & Protocol |

| Mixed Anhydride Formation | In anhydrous conditions with a base, the deprotonated carboxylate can attack (Boc)₂O, forming a mixed anhydride. This either hydrolyzes back or reacts with another amine molecule to form an amide dimer.[2] | Solution: Perform the reaction in an aqueous basic solution (e.g., Water/Dioxane with NaHCO₃). The presence of water rapidly hydrolyzes the unstable mixed anhydride, preventing dimer formation and regenerating the starting material for the desired reaction.[2] |

| N,N-di-Boc Formation | Overly harsh conditions (excess base, excess DMAP, high temperature) can lead to the formation of the di-Boc product, where the initially formed carbamate is further acylated.[4][5] | Solution: Use milder conditions. Limit DMAP to catalytic amounts (≤ 0.2 eq.). Use a weaker base like NaHCO₃ instead of NaOH or strong organic bases if di-Boc is a persistent issue. Avoid high temperatures and prolonged reaction times. |

| Impure Starting Material or Reagents | Impurities in the 4-aminopicolinic acid or aged (Boc)₂O (which can hydrolyze over time) can introduce competing reactants and lower the yield. | Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored (Boc)₂O. Recrystallize the 4-aminopicolinic acid if its purity is in doubt. |

Troubleshooting Workflow

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 11. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 12. Lab Reporter [fishersci.co.uk]

- 13. japsonline.com [japsonline.com]

- 14. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4-(tert-butoxycarbonylamino)picolinic acid

[1]

Case ID: PUR-BOC-PIC-001 Status: Active Support Tier: Senior Application Scientist Level[1]

Executive Summary & Molecule Analysis

The Challenge: Purifying 4-(tert-butoxycarbonylamino)picolinic acid is deceptively difficult due to its "Schizophrenic" chemical nature.[1] You are dealing with a molecule that is simultaneously:

-

Acidic: The picolinic carboxylic acid (

).[1] -

Basic: The pyridine nitrogen (

).[1] -

Acid-Sensitive: The tert-butoxycarbonyl (Boc) group is liable to cleave under strong acidic conditions or prolonged exposure to acidic stationary phases (like silica).[1][2]

The Core Conflict:

Standard silica gel is acidic (

The Golden Rule: Avoid Normal Phase (Silica) Chromatography if possible. This molecule prefers Reverse Phase (C18) or precipitation/trituration methods.[1]

Decision Matrix: Select Your Protocol

Before packing a column, determine if you can avoid chromatography entirely.[1]

Figure 1: Purification Decision Tree. Prioritize Trituration and Reverse Phase methods over Normal Phase silica to preserve the Boc group.

Detailed Protocols

Protocol A: Trituration (The "No-Column" Method)

Best for: Removing non-polar impurities and reagents without exposing the Boc group to silica.

Picolinic acid derivatives are often zwitterionic and poorly soluble in non-polar organic solvents.[1]

-

Concentrate: Evaporate the reaction solvent (e.g., THF, Dioxane) completely.

-

Slurry: Add cold Dichloromethane (DCM) or Toluene to the residue.[1]

-

Sonicate: Sonicate for 5-10 minutes to break up aggregates.

-

Filter: The product (4-Boc-aminopicolinic acid) often remains as a solid, while impurities stay in the filtrate.[1]

-

Wash: Rinse the filter cake with cold Ether or Hexanes .

Protocol B: Reverse Phase Chromatography (The Gold Standard)

Best for: High purity, gentle separation, and no risk of Boc deprotection.

-

Stationary Phase: C18 (Octadecylsilane).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; see Troubleshooting).[1]

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.[1]

Gradient Table:

| Time (min) | % Mobile Phase B (MeCN) | Rationale |

|---|---|---|

| 0-2 | 5% | Load sample, elute very polar salts. |

| 2-15 | 5%

Why this works: The C18 column interacts with the hydrophobic Boc group. The Formic Acid keeps the carboxylic acid protonated (neutral) for sharp peaks, but is too weak to cleave the Boc group during the run time [1].

Protocol C: Normal Phase Silica (The "Emergency" Method)

Use only if C18 is unavailable.[1] Requires strict pH control.[1]

-

Stationary Phase: Acid-washed Silica Gel (40-63

m).[1] -

Solvent System: DCM : Methanol : Acetic Acid.[1]

-

Ratio: Start at 95 : 5 : 0.5 and gradient to 90 : 10 : 1 .

Critical Steps:

-

Acid Modifier: You MUST add 0.5% - 1% Acetic Acid (AcOH) to the mobile phase.[1] This suppresses the ionization of the carboxylic acid, preventing "streaking" or tailing [2].

-

No Amines: Do NOT use Triethylamine (TEA) or Ammonia.[1] They will form salts with your product, causing it to stick permanently to the silica.

-

Speed: Run the column fast. The longer the Boc group sits on acidic silica, the higher the risk of deprotection (isobutylene loss) [3].

Troubleshooting Guide (FAQ)

Issue 1: "My compound is streaking (tailing) from the origin to the solvent front."

Diagnosis: Ionization of the Carboxylic Acid. On neutral silica, the -COOH group partially dissociates into -COO⁻.[1] This anion interacts strongly with the silica surface, causing the band to smear. Solution:

-

Switch to Protocol C: Add 1% Acetic Acid to your mobile phase. This forces the equilibrium back to the neutral -COOH form, sharpening the peak.

Issue 2: "I lost the Boc group during purification."

Diagnosis: Acid-Catalyzed Deprotection.[1]

Silica gel is naturally acidic (

-

Never use TFA with Boc groups on silica.[1]

-

Minimize Residence Time: Flash chromatography means flash.[1] Do not pause the column.

-

Use Buffered Silica: Pre-wash the silica column with 1% TEA in Hexanes, then flush with your acidic mobile phase (Protocol C) immediately before loading. This neutralizes the "hot" acidic sites on the silica surface.

Issue 3: "The product is stuck at the top of the column."

Diagnosis: Solubility or Salt Formation.[1]

-

Scenario A (Solubility): The compound is not soluble in the non-polar starting solvent (DCM).

-

Scenario B (Salt): You used a basic modifier (TEA/Pyridine).[1] Solution:

-

Use Dry Loading: Dissolve the crude in MeOH, mix with Celite or Silica, evaporate to dryness, and load the powder onto the column. This bypasses solubility issues.

-

Increase Polarity: Shift to a more polar system like DCM:MeOH (80:20) + 1% AcOH.[1]

Issue 4: "I see two spots on TLC that merge into one."

Diagnosis: Rotamers.[1] Boc-amines often exhibit restricted rotation around the amide bond (Rotamers), appearing as two distinct spots on NMR or TLC that are actually the same compound. Solution:

-

Run 2D TLC: Run the plate, rotate it 90 degrees, and run it again. If the two spots align on the diagonal, they are rotamers. Do not attempt to separate them.

References

-

BenchChem. (2025).[1] A Comparative Guide to Boc and Other Acid-Labile Protecting Groups. Retrieved from [1]

-

Common Organic Chemistry. (n.d.).[1] Solvent Systems for Silica Gel Column Chromatography (Carboxylic Acids). Retrieved from [1]

-

ResearchGate. (2012).[1][2] Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA. Retrieved from

-

Lawrence, J. F., & Leduc, R. (1981).[3] High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry. Retrieved from [1]

Validation & Comparative

A Tale of Two Solvents: Comparative ¹H NMR Analysis of Boc-Aminopicolinic Acid in CDCl₃ vs. DMSO-d₆

A Senior Application Scientist's Guide to Understanding Solvent-Induced Chemical Shift Variations

In the landscape of modern drug discovery and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structural elucidation. The choice of solvent in which an NMR spectrum is acquired, however, is far from a trivial decision. It can profoundly influence the resulting spectrum, revealing subtle and sometimes dramatic differences in the chemical environment of a molecule. This guide provides an in-depth comparison of the ¹H NMR spectral data of a representative molecule, Boc-aminopicolinic acid, in two of the most common deuterated solvents: the relatively non-polar chloroform-d (CDCl₃) and the highly polar, aprotic dimethyl sulfoxide-d₆ (DMSO-d₆).

This analysis will delve into the underlying principles governing the observed chemical shift variations, with a particular focus on the effects of hydrogen bonding and solvent polarity. By understanding these solvent-solute interactions, researchers can not only make more informed decisions about solvent selection but also extract a deeper level of structural and conformational information from their NMR data.

The Subject Molecule: Boc-Aminopicolinic Acid

Boc-aminopicolinic acid serves as an excellent model for this study, incorporating a variety of proton environments susceptible to solvent effects:

-

Labile Protons: An amide proton (N-H) and a carboxylic acid proton (COOH), both capable of engaging in hydrogen bonding.

-

Aromatic Protons: Protons on the pyridine ring, whose chemical shifts can be influenced by solvent polarity and anisotropic effects.

-

Aliphatic Protons: The tert-butyl protons of the Boc protecting group, which are generally less sensitive to solvent effects but can still exhibit minor shifts.

Comparative ¹H NMR Data: CDCl₃ vs. DMSO-d₆

The following table summarizes the anticipated ¹H NMR chemical shifts for Boc-aminopicolinic acid in CDCl₃ and DMSO-d₆. These values are representative and intended to illustrate the expected trends based on fundamental NMR principles.

| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Δδ (δDMSO - δCDCl₃) | Primary Reason for Shift |

| Carboxylic Acid (COOH) | ~10.0 - 12.0 (broad) | ~12.0 - 13.0 (broad) | Positive | Strong hydrogen bonding with DMSO |

| Amide (N-H) | ~7.5 - 8.5 (broad) | ~9.0 - 10.0 | Positive | Strong hydrogen bonding with DMSO |

| Pyridine Ring (Ar-H) | ~7.0 - 8.5 | ~7.2 - 8.7 | Minor Positive | Solvent polarity and anisotropy |

| tert-Butyl (Boc, 9H) | ~1.5 | ~1.5 | Negligible | Shielded, non-polar environment |

Experimental Protocol: Acquiring High-Quality NMR Data

Reproducible and high-quality NMR data is foundational to any comparative analysis. The following protocol outlines the steps for preparing a sample of Boc-aminopicolinic acid for ¹H NMR analysis.

Materials:

-

Boc-aminopicolinic acid (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes and glass wool

-

Vortex mixer

Step-by-Step Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of Boc-aminopicolinic acid directly into a clean, dry vial. For optimal results, ensure the sample is free of any residual solvents.

-

Solvent Addition: Add approximately 0.6-0.7 mL of the desired deuterated solvent (CDCl₃ or DMSO-d₆) to the vial.[1] This volume is optimal for standard 5 mm NMR tubes.[1]

-

Dissolution: Securely cap the vial and vortex gently until the sample is fully dissolved. A homogeneous solution is crucial for acquiring high-resolution spectra.[1]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.[2] Solid particles can disrupt the magnetic field homogeneity, leading to broadened peaks.

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identity and solvent.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, ensuring stability during data acquisition.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental and analytical process.

Caption: Workflow for comparing NMR shifts in different solvents.

The Science Behind the Shifts: A Deeper Dive

The observed differences in chemical shifts between CDCl₃ and DMSO-d₆ can be rationalized by considering the distinct properties of these solvents and their interactions with the solute.

The Dominant Role of Hydrogen Bonding

The most significant chemical shift differences are observed for the labile N-H and COOH protons. This is a direct consequence of hydrogen bonding.

-

In CDCl₃: Chloroform is a poor hydrogen bond acceptor. The labile protons of Boc-aminopicolinic acid will primarily engage in intermolecular hydrogen bonding with other solute molecules. The extent of this interaction is dependent on concentration and temperature, often leading to broad signals with variable chemical shifts.[4]

-